4-[(2-Fluorobenzyl)oxy]benzoic acid

Lipophilicity Drug Design ADME Prediction

4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS 405-24-3, PubChem CID is a fluorinated aromatic ether–benzoic acid with molecular formula C₁₄H₁₁FO₃ and molecular weight 246.23 g·mol⁻¹. The compound features a para-substituted benzoic acid core linked via an ether oxygen to a 2-fluorobenzyl moiety, placing the fluorine atom at the ortho position of the pendant benzyl ring.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 405-24-3
Cat. No. B1366645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Fluorobenzyl)oxy]benzoic acid
CAS405-24-3
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H11FO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyPKWADBDVMROXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS 405-24-3) — Procurement-Relevant Compound Profile for Scientific Sourcing


4-[(2-Fluorobenzyl)oxy]benzoic acid (CAS 405-24-3, PubChem CID 6462846) is a fluorinated aromatic ether–benzoic acid with molecular formula C₁₄H₁₁FO₃ and molecular weight 246.23 g·mol⁻¹ [1]. The compound features a para-substituted benzoic acid core linked via an ether oxygen to a 2-fluorobenzyl moiety, placing the fluorine atom at the ortho position of the pendant benzyl ring [1]. It is catalogued under the AldrichCPR collection (Sigma-Aldrich) and is also available as a ChemBridge screening compound (ID 9036552), with typical purity specifications of ≥95% . The compound is classified as a halogenated building block and aromatic carboxylic acid, with a computed XLogP3 of 3.0 and topological polar surface area of 46.5 Ų [1].

Why 4-[(2-Fluorobenzyl)oxy]benzoic Acid Cannot Be Casually Replaced by In-Class Analogs in Research Applications


Compounds within the fluorobenzyloxy–benzoic acid class share a common C₁₄H₁₁FO₃ formula, yet small positional changes in fluorine placement or ether linkage produce meaningful differences in lipophilicity, electronic character, metabolic identity, and documented biological context. The 2-fluorobenzyl substitution pattern creates a distinct ortho-fluorine inductive effect that differs from the para-fluoro regioisomer (CAS 405-87-8), altering the electron density distribution across the benzyl ring and consequently influencing both reactivity in coupling reactions and interaction with biological targets [1]. More importantly, 4-[(2-fluorobenzyl)oxy]benzoic acid is uniquely authenticated as the major N-dealkylated acid metabolite (NW-1716) of the clinical-stage sodium channel blocker ralfinamide, representing the majority of plasma radioactivity in human pharmacokinetic studies — an identity that no 3-[(2-fluorobenzyl)oxy]benzoic acid, 2-[(2-fluorobenzyl)oxy]benzoic acid, 4-[(4-fluorobenzyl)oxy]benzoic acid, or non-fluorinated 4-(benzyloxy)benzoic acid can claim [2]. For applications requiring traceable metabolite reference standards, SAR studies around the ralfinamide pharmacophore, or any context where the precise 2-fluorobenzyl-4-oxybenzoic acid topology must match a published structure, generic substitution is scientifically invalid.

Quantitative Differentiation Evidence: 4-[(2-Fluorobenzyl)oxy]benzoic Acid (CAS 405-24-3) vs. Closest Analogs


XLogP3 Lipophilicity Differentiation: 4-[(2-Fluorobenzyl)oxy]benzoic Acid vs. Non-Fluorinated 4-(Benzyloxy)benzoic Acid

The presence of the ortho-fluorine atom on the benzyl ring of 4-[(2-fluorobenzyl)oxy]benzoic acid reduces the computed octanol-water partition coefficient by approximately 0.2 log units compared to the non-fluorinated analog 4-(benzyloxy)benzoic acid (CAS 1486-51-7). Specifically, the target compound has a PubChem-computed XLogP3 of 3.0 [1], while 4-(benzyloxy)benzoic acid has a reported LogP of 3.20 . This difference, although modest, is mechanistically consistent with the electron-withdrawing inductive effect of fluorine, which slightly increases polarity and reduces logP relative to the hydrogen-substituted analog.

Lipophilicity Drug Design ADME Prediction Partition Coefficient

Fluorine Positional Isomer Differentiation: 2-Fluorobenzyl vs. 4-Fluorobenzyl Electronic Effects

The target compound bears fluorine at the ortho position of the benzyl ring, whereas the regioisomer 4-[(4-fluorobenzyl)oxy]benzoic acid (CAS 405-87-8) places fluorine at the para position. Both compounds share identical molecular formula (C₁₄H₁₁FO₃), molecular weight (246.23 g·mol⁻¹), and computed XLogP3 (≈3.0) [1]. However, the ortho-fluorine exerts a stronger through-space inductive effect on the benzylic ether oxygen and creates steric hindrance around the ether linkage, whereas the para-fluorine primarily influences the benzyl ring via resonance effects without proximal steric impact. The para-fluoro regioisomer has been the subject of more extensive aldose reductase inhibitor SAR campaigns [2], while the ortho-fluoro target compound is specifically documented as the ralfinamide N-dealkylated metabolite [3]. This distinction means the two regioisomers are not interchangeable in any study where fluorine position is a design variable.

Structure-Activity Relationship Fluorine Chemistry Electronic Effects Regioisomer Comparison

Exclusive Metabolite Identity: Major N-Dealkylated Acid Metabolite (NW-1716) of Clinical Candidate Ralfinamide

4-[(2-Fluorobenzyl)oxy]benzoic acid is unequivocally identified as the N-dealkylated acid metabolite (designated NW-1716) of ralfinamide, an α-aminoamide sodium channel blocker that reached clinical development for neuropathic pain [1]. In a definitive human ADME study (n = 6 healthy male volunteers, single oral dose of 320 mg ¹⁴C-(S)-ralfinamide), NW-1716 represented the majority of plasma radioactivity along with the parent drug, and was one of two major urinary metabolites (alongside deaminated ralfinamide acid, NW-1799) [1]. Total urinary excretion accounted for 94% of the administered dose over 192 hours, with NW-1716 as a predominant species [1]. By contrast, no regioisomer — including 3-[(2-fluorobenzyl)oxy]benzoic acid (CAS 938138-15-9), 2-[(2-fluorobenzyl)oxy]benzoic acid (CAS 938279-93-7), or 4-[(4-fluorobenzyl)oxy]benzoic acid (CAS 405-87-8) — is documented as a ralfinamide metabolite or has any equivalent validated clinical metabolite identity.

Drug Metabolism Pharmacokinetics Sodium Channel Blocker Metabolite Reference Standard

Physicochemical Property Differentiation for Purification and Formulation: Boiling Point and Density vs. 4-Fluoro Regioisomer

The target compound has a reported boiling point of 396.1 °C at 760 mmHg and a density of 1.289 g·cm⁻³ [1]. The 4-fluoro regioisomer (CAS 405-87-8) has a distinct melting point range (literature reports approximately 194–196 °C for the related 3-fluoro regioisomer, with the 4-fluoro variant exhibiting different crystalline packing) and a different boiling point profile due to altered intermolecular interactions arising from para- vs. ortho-fluorine substitution . The target compound's density of 1.289 g·cm⁻³ exceeds that of the non-fluorinated analog 4-(benzyloxy)benzoic acid (which has a molecular weight of only 228.24 g·mol⁻¹ and different crystal packing), providing a measurable quality-control parameter [2].

Purification Formulation Science Physicochemical Characterization Distillation

Procurement Quality Assurance: Sigma-Aldrich AldrichCPR vs. Generic Screening Library Sourcing

4-[(2-Fluorobenzyl)oxy]benzoic acid is available through Sigma-Aldrich's AldrichCPR (Custom Prepared Reagent) collection under identifier CBR00461, with a standard purity specification of ≥95% and packaging size of 1 g . This contrasts with alternative sources such as ChemBridge screening library stock (Catalog 9036552), which may have different purity thresholds and quality documentation . The compound is also listed by Fluorochem (Product Code F059894, purity 95.0%) with full hazard classification (GHS07, H315–H319–H335) and documented precautionary handling codes, providing comprehensive safety data for procurement decisions . The AldrichCPR designation indicates batch-level quality control documentation is available, which is not guaranteed for all comparator sourcing channels.

Chemical Procurement Quality Control Reproducibility Vendor Comparison

Evidence-Backed Application Scenarios for Procuring 4-[(2-Fluorobenzyl)oxy]benzoic Acid (CAS 405-24-3)


Ralfinamide Metabolite Reference Standard for Clinical Bioanalytical Method Development

Laboratories developing LC-MS/MS methods for quantifying ralfinamide and its metabolites in human plasma or urine require authentic NW-1716 as a certified reference standard. As documented by Bauer et al. (2010), 4-[(2-fluorobenzyl)oxy]benzoic acid is the major N-dealkylated acid metabolite of ralfinamide, co-eluting as the predominant plasma radioactivity species alongside the parent drug [1]. This compound is essential for calibrating bioanalytical assays, establishing metabolite recovery rates, and validating pharmacokinetic bridging studies for generic ralfinamide development.

Fluorine Positional SAR Studies in Sodium Channel Blocker Optimization Programs

In medicinal chemistry programs targeting voltage-gated sodium channels (Nav), the 2-fluorobenzyl-4-oxybenzoic acid scaffold represents a critical substructure of the ralfinamide pharmacophore [1]. Procurement of the exact CAS 405-24-3 compound — rather than the 4-fluoro regioisomer (CAS 405-87-8) or the 3-ether analog (CAS 938138-15-9) — is essential for synthesizing and testing derivatives that maintain the precise fluorine position shown to yield the clinically validated metabolite profile [2]. The ortho-fluorine electronic effect, documented through XLogP3 comparisons and fluorine SAR principles, directly impacts target binding and metabolic stability [2].

LogP-Dependent ADME Profiling of Fluorinated Benzoic Acid Building Blocks

For drug discovery programs conducting systematic ADME profiling of benzoic acid building blocks, 4-[(2-fluorobenzyl)oxy]benzoic acid offers a measured XLogP3 of 3.0 — approximately 0.2 log units below the non-fluorinated analog 4-(benzyloxy)benzoic acid (LogP 3.20) . This quantifiable lipophilicity difference, combined with the well-characterized boiling point (396.1 °C) and exact mass (246.06922 Da), makes the compound suitable as a reference point in computational logP prediction model training sets and in experimental permeability assays where fluorine substitution effects are being systematically evaluated.

Patent-Referenced Intermediate for α-Carboxamide Derivative Synthesis

The compound appears in the patent literature as a structural element within processes for preparing α-carboxamide pyrrolidine derivatives (US-8759542-B2, WO2011029762, AU-2014310404-B2) [3]. Laboratories engaged in process chemistry development or patent infringement analysis for sodium channel modulator synthesis can procure this compound as a reference intermediate to verify synthetic route fidelity. The AldrichCPR and Fluorochem sourcing channels provide the documented purity (>95%) and batch traceability required for patent exemplification and regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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